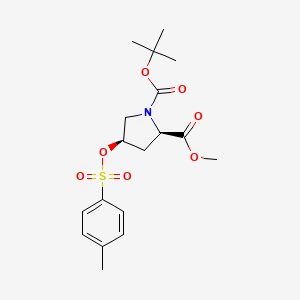
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is a complex organic compound often used in synthetic organic chemistry. It is a derivative of proline, an amino acid, and contains several functional groups that make it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester typically involves multiple steps:
Protection of the amino group: The amino group of D-proline is protected using tert-butoxycarbonyl (Boc) to form N-tert-Butoxycarbonyl-D-Proline.
Esterification: The carboxyl group of the protected proline is esterified using methanol and an acid catalyst to form N-tert-Butoxycarbonyl-D-Proline Methyl Ester.
Sulfonylation: The hydroxyl group on the proline ring is then sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester can undergo various types of reactions:
Substitution Reactions: The p-toluenesulfonyloxy group can be substituted by nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester.
Hydrolysis: N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is used in various fields:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The compound’s effects are primarily due to its functional groups:
Boc Group: Protects the amino group, preventing unwanted reactions.
p-Toluenesulfonyloxy Group: Acts as a good leaving group in substitution reactions.
Methyl Ester: Can be hydrolyzed to reveal the carboxylic acid, which can participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-D-Proline Methyl Ester: Lacks the p-toluenesulfonyloxy group.
N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester: Hydroxy group instead of p-toluenesulfonyloxy.
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-L-Proline Methyl Ester: L-isomer instead of D-isomer.
Uniqueness
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is unique due to its combination of functional groups, making it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKNGDXVREPDE-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














